2-(2-chlorophenyl)-8-methyl-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide
Overview
Description
2-(2-chlorophenyl)-8-methyl-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-8-methyl-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide involves several steps One common method includes the reaction of 2-chlorobenzaldehyde with methyl anthranilate to form the quinoline coreThe final step involves the formation of the carboxamide group through an amidation reaction .
Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields. This approach is more environmentally friendly and cost-effective compared to traditional methods .
Chemical Reactions Analysis
2-(2-chlorophenyl)-8-methyl-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-chlorophenyl)-8-methyl-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-8-methyl-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with DNA synthesis and cell division .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties.
Camptothecin: Used in cancer treatment.
Quinoline N-oxides: Studied for their antimicrobial properties.
What sets 2-(2-chlorophenyl)-8-methyl-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide apart is its unique combination of functional groups, which gives it a distinct set of chemical and biological properties .
Properties
IUPAC Name |
2-(2-chlorophenyl)-8-methyl-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S/c1-15-5-4-7-18-20(13-22(28-23(15)18)19-6-2-3-8-21(19)25)24(29)27-14-16-9-11-17(12-10-16)32(26,30)31/h2-13H,14H2,1H3,(H,27,29)(H2,26,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYSKESDYBFHHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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